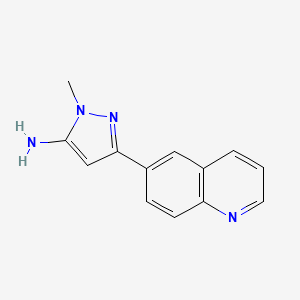
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains both quinoline and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine typically involves the following steps:
Methylation: The quinoline precursor is methylated using methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C for 2 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the pyrazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylquinoline-2-one: Shares the quinoline moiety but lacks the pyrazole ring.
4-Hydroxy-2-quinolones: Contains a quinoline ring with different functional groups.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indoles: Structurally similar but with different biological activities.
Uniqueness
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine is unique due to its combined quinoline and pyrazole structure, which allows for diverse chemical reactivity and potential biological activities that are not observed in its similar compounds .
Propriétés
Formule moléculaire |
C13H12N4 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-methyl-5-quinolin-6-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H12N4/c1-17-13(14)8-12(16-17)10-4-5-11-9(7-10)3-2-6-15-11/h2-8H,14H2,1H3 |
Clé InChI |
SDLJIIIGHMDFJP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=CC3=C(C=C2)N=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13528218.png)
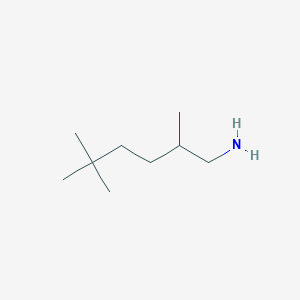
![1-(Benzyloxy)spiro[3.3]heptan-2-amine](/img/structure/B13528224.png)
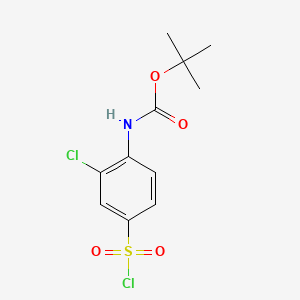

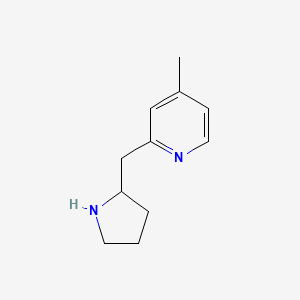
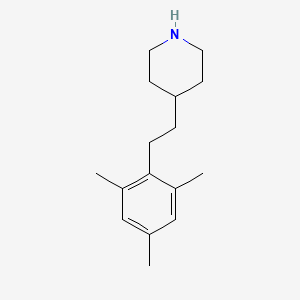
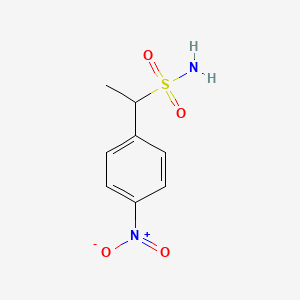
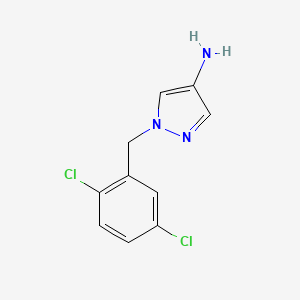

![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride](/img/structure/B13528267.png)

